Succinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8157. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

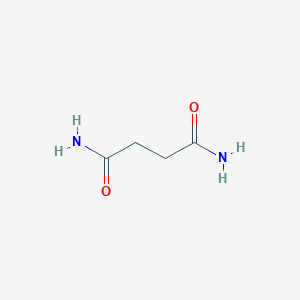

IUPAC Name |

butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCZNSNPXMPCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059382 | |

| Record name | Butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Succinamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000104 [mmHg] | |

| Record name | Succinamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-14-5 | |

| Record name | Succinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanediamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y656F4N881 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Succinamide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of succinamide, tailored for researchers, scientists, and professionals in the field of drug development. Through a detailed examination of crystallographic data and experimental protocols, this document offers an in-depth understanding of the three-dimensional arrangement of this compound molecules in the solid state.

Introduction

This compound, the diamide (B1670390) of succinic acid, is a molecule of interest due to its structural relationship to biologically relevant compounds. Understanding its crystal structure, including the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, is fundamental for applications in crystal engineering, materials science, and pharmaceutical development. This guide summarizes the key crystallographic findings for this compound and outlines the experimental procedures used for its structural determination.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was first determined by Pasternak in 1953 and later refined with higher precision by Davies and Pasternak in 1956.[1][2] The molecule adopts a planar conformation in the crystalline state, a feature attributed to the steric effects of the amide groups.[1] This planarity is a key characteristic of its solid-state conformation. The crystal system and space group, along with the refined unit cell parameters, are detailed in Table 1.

Data Presentation

The following tables summarize the quantitative data derived from the refined crystal structure analysis of this compound.

Table 1: Crystallographic Data for this compound [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 9.55 Å |

| b | 8.54 Å |

| c | 7.51 Å |

| β | 114.5° |

| Z (molecules per unit cell) | 4 |

Table 2: Selected Bond Lengths in this compound [2]

| Bond | Length (Å) |

| C-N | 1.333 |

| C=O | 1.238 |

| C-C (central) | 1.512 |

| C-C (amide) | 1.501 |

Table 3: Selected Bond Angles in this compound [2]

| Angle | Value (°) |

| C-C-N | 115.6 |

| C-C=O | 122.4 |

| N-C=O | 122.0 |

Hydrogen Bonding and Crystal Packing

The crystal structure of this compound is characterized by an extensive network of hydrogen bonds, which dictates the packing of the molecules into layers.[1][2] Each nitrogen atom of the amide group participates in two hydrogen bonds with oxygen atoms of neighboring molecules.[1] This arrangement creates a sheet-like structure parallel to the (100) plane.[1] The layers are held together by weaker van der Waals forces.

The following diagram illustrates the hydrogen bonding network within a layer of this compound molecules.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from crystal growth to data analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown from aqueous solutions.[1][2] A typical procedure involves dissolving this compound powder in distilled water at an elevated temperature to create a saturated or near-saturated solution. The solution is then allowed to cool slowly and undisturbed. Over time, well-formed, monoclinic plate-like crystals will precipitate.[1]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A workflow for single-crystal X-ray diffraction is depicted below.

The data collection process involves mounting a selected crystal on a goniometer head and placing it in a diffractometer. The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations. A monochromatic X-ray beam, often from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray beams, is then processed. The unit cell parameters and space group are determined from the diffraction pattern. The initial crystal structure is solved using methods such as Direct Methods or the Patterson function. This initial model is then refined using least-squares methods, where the atomic coordinates and displacement parameters are adjusted to achieve the best agreement between the observed and calculated diffraction intensities.[2]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, presenting key quantitative data in a structured format and outlining the experimental methodologies for its determination. The planar molecular conformation and the extensive hydrogen-bonding network are the defining features of the this compound crystal structure. This information serves as a valuable resource for researchers and scientists working in fields where a thorough understanding of the solid-state properties of small organic molecules is crucial.

References

Succinamide chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Succinamide

Introduction

Succinimide (B58015), with the chemical formula C₄H₅NO₂, is a cyclic imide derived from succinic acid.[1][2] Structurally, it is a pyrrolidine (B122466) ring with two carbonyl groups at the 2 and 5 positions (pyrrolidine-2,5-dione).[3] This white, crystalline solid serves as a crucial building block in organic synthesis and is a key structural motif in various biologically active compounds, including anticonvulsant drugs like ethosuximide (B1671622) and methsuximide.[1][2] Its unique chemical structure, featuring an acidic N-H proton and two electrophilic carbonyl carbons, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, purification, and application in various chemical transformations.

| Property | Value | Source(s) |

| IUPAC Name | Pyrrolidine-2,5-dione | [1][3] |

| Molecular Formula | C₄H₅NO₂ | [1][3] |

| Molecular Weight | 99.09 g/mol | [2][3] |

| Appearance | White crystalline powder/solid | [1][2] |

| Melting Point | 125 to 127 °C (257 to 261 °F) | [1] |

| Boiling Point | 287 to 289 °C (549 to 552 °F) | [1] |

| Density | 1.41 g/cm³ | [1] |

| Solubility in water | 0.33 g/mL (Soluble in hot water) | [1][2] |

| Acidity (pKa) | 9.5 | [1] |

| CAS Number | 123-56-8 | [1] |

Reactivity and Key Chemical Transformations

The reactivity of succinimide is dominated by the properties of its cyclic imide functional group. The nitrogen proton is significantly acidic (pKa ≈ 9.5) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[1][4] The carbonyl carbons are electrophilic and susceptible to nucleophilic attack.

Hydrolysis

Succinimide can undergo hydrolysis under both acidic and basic conditions, leading to the opening of the imide ring.[5][6] This reaction is of particular importance in the context of bioconjugation chemistry, where maleimide-based linkers form succinimide thioethers that can hydrolyze.[7][8]

-

Base-Catalyzed Hydrolysis : In the presence of a base, such as hydroxide (B78521) ion (OH⁻), the electrophilic carbonyl carbon is attacked, leading to a tetrahedral intermediate. Subsequent ring-opening yields the corresponding succinamate (B1233452) salt.[9] Further hydrolysis under harsher conditions can convert the amide group to a carboxylate, yielding succinate (B1194679). The hydrolysis is a two-step process with succinamic acid as the intermediate.[9]

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This also results in ring-opening to form succinamic acid.

// Nodes Succinimide [label="Succinimide\n(Pyrrolidine-2,5-dione)", fillcolor="#F1F3F4", fontcolor="#202124"]; BaseIntermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AcidIntermediate [label="Protonated Succinimide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SuccinamicAcid [label="Succinamic Acid / Succinamate", fillcolor="#34A853", fontcolor="#FFFFFF"]; SuccinicAcid [label="Succinic Acid / Succinate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Base-Catalyzed Pathway Succinimide -> BaseIntermediate [label="+ OH⁻\n(Nucleophilic Attack)", color="#4285F4"]; BaseIntermediate -> SuccinamicAcid [label="Ring Opening", color="#4285F4"];

// Edges for Acid-Catalyzed Pathway Succinimide -> AcidIntermediate [label="+ H⁺\n(Protonation)", color="#EA4335"]; AcidIntermediate -> SuccinamicAcid [label="+ H₂O\n(Nucleophilic Attack,\nRing Opening)", color="#EA4335"];

// Further Hydrolysis SuccinamicAcid -> SuccinicAcid [label="+ H₂O / H⁺ or OH⁻\n(Amide Hydrolysis)", color="#5F6368", style=dashed];

// Layout {rank=same; BaseIntermediate; AcidIntermediate;} }

Caption: Reaction pathways for the hydrolysis of succinimide.

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10] When succinimide is treated with bromine and a strong base like sodium hydroxide, it undergoes a Hofmann rearrangement to produce β-alanine, an important amino acid.[4][11]

The mechanism proceeds through several key steps:

-

N-Bromination : The acidic N-H proton is abstracted by the base, and the resulting anion reacts with bromine to form an N-bromoimide.

-

Anion Formation : The second N-H proton (now on the N-bromoimide) is abstracted by a base.

-

Rearrangement : The crucial step involves the rearrangement where the alkyl group attached to a carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[10][12]

-

Hydrolysis and Decarboxylation : The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine, β-alanine.[4][13]

// Nodes Succinimide [label="Succinimide", fillcolor="#F1F3F4", fontcolor="#202124"]; NBromo [label="N-Bromosuccinimide", fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Bromoamide Anion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isocyanate [label="Acyl Isocyanate\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarbamicAcid [label="Carbamic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaAlanine [label="β-Alanine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Succinimide -> NBromo [label="+ Br₂ / OH⁻", color="#5F6368"]; NBromo -> Anion [label="+ OH⁻", color="#5F6368"]; Anion -> Isocyanate [label="Rearrangement\n(-Br⁻)", color="#EA4335"]; Isocyanate -> CarbamicAcid [label="+ H₂O\n(Hydrolysis)", color="#4285F4"]; CarbamicAcid -> BetaAlanine [label="Decarboxylation\n(-CO₂)", color="#34A853"]; }

Caption: Key intermediates in the Hofmann rearrangement of succinimide.

N-Halogenation

Succinimide is the precursor to important halogenating agents, N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS). These reagents are crystalline solids that are easier and safer to handle than gaseous or liquid halogens like Br₂ and Cl₂.[14] They are synthesized by treating succinimide with the corresponding halogen in the presence of a base. NBS is widely used for allylic and benzylic brominations under radical conditions (Wohl-Ziegler reaction) and as a source of electrophilic bromine for reactions like bromohydrin formation.[14][15]

Reactions with Aldehydes and Ketones

While primary amines react with aldehydes and ketones to form imines (Schiff bases), the reactivity of the N-H group in succinimide is different.[16] However, N-substituted succinimide derivatives are valuable synthons. For instance, N-substituted itaconimides can react with aromatic aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst via a Stetter reaction to produce valuable succinimide derivatives containing 1,4-dicarbonyl scaffolds.[17][18]

Experimental Protocols

Protocol 1: Synthesis of Succinimide

This protocol is adapted from Organic Syntheses, a reliable source for checked experimental procedures.[19] The method involves the thermal decomposition of ammonium (B1175870) succinate, which is formed in situ.

Materials:

-

Succinic acid (236 g, 2 moles)

-

28% Aqueous ammonia (B1221849) (270 cc, 4 moles)

-

1-L distilling flask with a long, wide side arm (≥10 mm internal diameter)

-

500-cc receiving flask (water-cooled)

-

95% Ethyl alcohol

Procedure:

-

Place 236 g of succinic acid into the 1-L distilling flask.

-

Slowly add 270 cc of 28% aqueous ammonia with cooling and shaking. Most of the acid will dissolve.

-

Set up the apparatus for downward distillation with the receiving flask attached to the side arm.

-

Heat the flask gently. The vapor temperature will rise to 100°C, and approximately 200 cc of water will distill off.

-

Increase the heating. The ammonium succinate will begin to decompose, evolving ammonia.

-

Collect an intermediate fraction as the vapor temperature rises from 102°C to 275°C.

-

Change the receiver and collect the crude succinimide product that distills over between 275°C and 289°C. The product will solidify in the receiver.

-

Combine all crude product fractions and recrystallize from 95% ethyl alcohol (using approximately 1 cc of solvent per gram of product).

-

Chill the mixture to 0°C for several hours to maximize crystallization.

-

Filter the crystals, wash with a small amount of cold alcohol, and dry. The expected yield is 163–164 g (82–83%).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="1. Mix Succinic Acid\nand Aqueous Ammonia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distill_H2O [label="2. Heat Gently\nto Distill Water", fillcolor="#FBBC05", fontcolor="#202124"]; Decompose [label="3. Increase Heat\nto Decompose Salt", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="4. Collect Product\n(275-289°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallize [label="5. Recrystallize from\n95% Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End\n(Pure Succinimide)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Distill_H2O [color="#5F6368"]; Distill_H2O -> Decompose [color="#5F6368"]; Decompose -> Collect [color="#5F6368"]; Collect -> Recrystallize [color="#5F6368"]; Recrystallize -> End [color="#5F6368"]; }

Caption: Experimental workflow for the laboratory synthesis of succinimide.

Protocol 2: Synthesis of N-Substituted Succinimides

This general one-pot procedure is for synthesizing N-aryl or N-acyl succinimides from succinic anhydride (B1165640) and a primary amine or hydrazide, respectively.[20]

Materials:

-

Succinic anhydride (10 mmol)

-

Aromatic amine or hydrazide (10 mmol)

-

Tetrachloromethane (TCM) (50 mL)

-

Polyphosphate ester (PPE) (1-5 g)

-

Saturated NaHCO₃ solution

-

Anhydrous Na₂SO₄

Procedure:

-

Add the amine or hydrazide (10 mmol) to a refluxing solution of succinic anhydride (10 mmol) in 50 mL of TCM.

-

Reflux the resulting mixture for 6 hours to form the intermediate amido acid.

-

Add polyphosphate ester (PPE) to the mixture and continue to reflux for another 6 hours to facilitate the cyclodehydration.

-

After cooling, treat the reaction mixture with 35 mL of hot saturated NaHCO₃ solution.

-

Separate the organic layer and dry it with anhydrous Na₂SO₄.

-

Remove the TCM solvent on a rotary evaporator.

-

Wash the resulting precipitate with 30 mL of hot methanol to afford the purified N-substituted succinimide.

Conclusion

Succinimide is a versatile and reactive molecule with significant applications in organic synthesis and medicinal chemistry. Its properties are defined by the cyclic imide structure, which allows for a range of transformations including ring-opening hydrolysis, N-halogenation for the preparation of key synthetic reagents, and the Hofmann rearrangement to produce valuable amino acids. A thorough understanding of its chemical properties and reactivity is fundamental for professionals engaged in chemical research and the development of new therapeutics.

References

- 1. Succinimide - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. Succinimide | C4H5NO2 | CID 11439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Kinetic Study of the Acid and Base Catalyzed Hydrolysis of Succinimide - ProQuest [proquest.com]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Hofman rearrangement | PPTX [slideshare.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. mdpi.com [mdpi.com]

A Deep Dive into the Molecular Landscape of Succinamide: A Theoretical Guide

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate the molecular structure of succinamide. By leveraging computational chemistry, a detailed picture of the conformational possibilities and vibrational signatures of this fundamental diamide (B1670390) can be achieved. This document outlines the key computational protocols, presents representative data, and illustrates the logical workflow inherent in such theoretical studies.

Introduction to the Theoretical Investigation of this compound

Succinimide (B58015), the diamide of succinic acid, is a molecule of interest due to its structural relationship to the succinimide ring system found in various biologically active compounds and as a product of asparagine degradation in proteins. Understanding its intrinsic conformational preferences, vibrational properties, and the energetic landscape is crucial for its application in medicinal chemistry and materials science. Theoretical investigations, particularly using ab initio and Density Functional Theory (DFT) methods, provide a powerful lens through which to explore the molecular structure at a level of detail often inaccessible by experimental means alone.

A thorough theoretical analysis typically involves a systematic exploration of the potential energy surface (PES) to identify stable conformers and the transition states that connect them. This is followed by the calculation of various molecular properties for these stable geometries, such as vibrational frequencies, which can be directly compared with experimental spectroscopic data.

Core Computational Methodologies

The accuracy of theoretical predictions is fundamentally dependent on the chosen computational method and basis set. A variety of approaches have been successfully applied to molecules with similar functional groups.

Experimental Protocols: A Computational Approach

-

Initial Conformer Generation: The exploration of the conformational space of a flexible molecule like this compound often begins with a search using less computationally expensive methods, such as molecular mechanics force fields. This initial step generates a wide range of possible three-dimensional structures.

-

Geometry Optimization: Each of the generated conformers is then subjected to geometry optimization using more accurate quantum mechanical methods. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible ground state energy on the potential energy surface. Common methodologies include:

-

Hartree-Fock (HF) Theory: A foundational ab initio method that provides a good starting point for structural prediction.

-

Møller-Plesset Perturbation Theory (MP2, MP3, MP4): These methods build upon the HF results by including electron correlation, leading to more accurate energy and geometry predictions.

-

Density Functional Theory (DFT): A widely used set of methods that balances computational cost with accuracy. The choice of the functional is critical. Functionals like B3LYP, ωB97X-D, and the more recent r2SCAN-3c have proven effective for organic molecules.

-

-

Basis Set Selection: The basis set is the set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide more accurate results at a higher computational cost. Common choices for molecules like this compound include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p), 6-311++G(d,p)) which offer a good compromise between accuracy and efficiency.

-

Vibrational Frequency Analysis: Once the optimized geometries of the stable conformers are obtained, harmonic vibrational frequencies are calculated. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental data.

-

Solvation Effects: To simulate the behavior of this compound in a solution, implicit solvation models like the Conductor-like Polarizable Continuum Model (C-PCM) or the SMD model can be employed during geometry optimization and energy calculations.

Data Presentation: Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the central C-C bond and the C-N bonds. Theoretical studies on this compound analogs, such as N,N'-dimethylthis compound, have shown a preference for a gauche conformation of the central methylene (B1212753) units, in contrast to the expected all-trans conformation in simple polymethylene chains. This is a critical insight for understanding the molecule's shape.

Below are representative data for the key dihedral angles and relative energies of different conformers, illustrating the type of quantitative information obtained from a theoretical study.

| Conformer | Dihedral Angle 1 (τ₁) | Dihedral Angle 2 (τ₂) | Relative Energy (kcal/mol) |

| I (gauche) | -101.5° | -169.7° | 0.00 |

| II (trans) | 180.0° | 180.0° | > 1.00 |

| III (gauche) | 60.0° | 180.0° | Variable |

Note: The data presented is illustrative and based on studies of this compound analogs. The exact values for unsubstituted this compound will vary depending on the level of theory and basis set used.

Mandatory Visualizations

To clarify the logical flow of a theoretical investigation and the relationships between key concepts, the following diagrams are provided.

Caption: Workflow for theoretical conformational analysis.

Caption: Relationship between conformers and transition states.

This guide serves as a foundational resource for professionals engaged in molecular design and analysis. The methodologies and illustrative data provide a clear framework for conducting and interpreting theoretical investigations into the molecular structure of this compound and related compounds.

An In-depth Technical Guide to the Synthesis of Succinamide from Succinic Acid and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of succinamide from succinic acid and ammonia (B1221849). The document details the core chemical transformations, experimental protocols, and quantitative data to support research, development, and scale-up activities.

Introduction

Succinimide (B58015) and its derivatives are pivotal structural motifs in a wide array of biologically active compounds and are extensively utilized as intermediates in pharmaceutical synthesis. The conversion of succinic acid, a readily available dicarboxylic acid, to this compound via reaction with ammonia represents a fundamental and industrially relevant transformation. This process typically involves a two-step mechanism: the initial acid-base reaction to form ammonium (B1175870) succinate (B1194679), followed by a dehydration and cyclization cascade at elevated temperatures to yield the target succinimide.

Reaction Pathway and Mechanism

The synthesis of this compound from succinic acid and ammonia proceeds through the formation of intermediate ammonium salts, which upon heating, lose water to form this compound and ultimately cyclize to succinimide.

The generally accepted reaction mechanism involves the following steps:

-

Ammonium Succinate Formation: Succinic acid reacts with ammonia in an acid-base neutralization to form mono- and diammonium succinate.

-

Amide Formation: Upon heating, the ammonium succinate salts dehydrate to form this compound, the diamide (B1670390) of succinic acid.

-

Cyclization: Further heating of this compound leads to the elimination of ammonia and intramolecular cyclization to form succinimide.

Caption: Reaction pathway for the synthesis of succinimide from succinic acid and ammonia.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Classical Thermal Dehydration Method

This widely cited method involves the direct heating of ammonium succinate, formed in situ from succinic acid and aqueous ammonia.

Experimental Workflow:

Caption: A typical experimental workflow for succinimide synthesis.

Detailed Protocol (Based on Organic Syntheses Procedure):

-

Reaction Setup: In a 1-liter distilling flask, place 236 g (2.0 moles) of succinic acid.

-

Ammonia Addition: Slowly add 270 mL of 28% aqueous ammonia (approximately 4.0 moles) with cooling and shaking.[1] Most of the acid will dissolve.

-

Distillation of Water: Heat the mixture gently. The initial distillate will be primarily water, with some ammonia. Continue heating until the vapor temperature rises above 100°C.

-

Decomposition and Cyclization: Increase the heating. Ammonium succinate will begin to decompose, evolving ammonia.

-

Product Collection: Collect the fraction that distills between 275-289°C. This fraction is crude succinimide, which will solidify upon cooling.

-

Purification: Recrystallize the crude product from 95% ethanol. The yield of purified succinimide is typically in the range of 82-83%.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various reported synthesis methods.

Table 1: Reactant Quantities and Ratios

| Method | Succinic Acid (moles) | Ammonia Source | Molar Ratio (Ammonia:Succinic Acid) | Reference |

| Thermal Dehydration | 2.0 | 28% aq. NH₃ | 2:1 | [1] |

| Catalytic (from Anhydride) | 0.5 (anhydride) | NH₃ gas | 1.1:1 | [3] |

Table 2: Reaction Conditions and Yields

| Method | Temperature (°C) | Reaction Time | Catalyst | Crude Yield (%) | Purified Yield (%) | Reference |

| Thermal Dehydration | Distillation up to 289 | Not specified | None | Not specified | 82-83 | [1] |

| Catalytic (from Anhydride) | 170 | 5 hours | Ammonium xylene sulfonate | 89.9 | Not specified | [3] |

| Urea-based Synthesis | 195 | 6 hours | Phosphorous acid | >80 | Not specified | [4] |

Alternative Synthetic Routes

While the direct reaction of succinic acid and ammonia is common, alternative methods have been developed to improve efficiency and lower reaction temperatures.

Synthesis from Succinic Anhydride (B1165640)

A notable alternative involves the use of succinic anhydride as the starting material. This method can proceed at lower temperatures in the presence of a catalyst.

Reaction Scheme:

Succinic Anhydride + NH₃ --(Catalyst, Heat)--> Succinimide + H₂O

A patented method describes the reaction of succinic anhydride with ammonia gas in the presence of an ammonium aromatic sulfonate catalyst at 140-200°C.[3] This approach can offer advantages in terms of reaction temperature and potentially, selectivity.

Urea (B33335) as an Ammonia Source

Urea can also serve as an in-situ source of ammonia for the synthesis of succinimide from succinic acid. This method has been investigated for the recovery of succinic acid from fermentation broths.[4] The reaction is typically carried out at elevated temperatures (e.g., 195°C) in the presence of a catalyst like phosphorous acid, achieving yields greater than 80%.[4]

Conclusion

The synthesis of this compound from succinic acid and ammonia is a well-established and robust chemical transformation. The classical thermal dehydration method provides good yields, though it requires high temperatures. Alternative approaches, such as those starting from succinic anhydride or utilizing urea as an ammonia source, offer potential advantages including milder reaction conditions and opportunities for process integration, for instance, in biorefineries. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, available starting materials, and energy considerations. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of succinimide and its derivatives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Succinimide synthesis - chemicalbook [chemicalbook.com]

- 3. JPH072766A - Method for producing succinimide - Google Patents [patents.google.com]

- 4. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of thermal decomposition of ammonium succinate

An In-depth Technical Guide on the Core Mechanism of Thermal Decomposition of Ammonium (B1175870) Succinate (B1194679)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium succinate, a diammonium salt of the dicarboxylic acid succinic acid, undergoes a characteristic thermal decomposition to produce succinimide (B58015), a cyclic imide of significant interest in organic synthesis and pharmaceutical chemistry. This technical guide delineates the mechanism of this thermal conversion, providing a proposed reaction pathway, detailed experimental protocols for its analysis, and relevant quantitative data derived from analogous compounds. The guide is intended to serve as a comprehensive resource for professionals investigating the thermal properties of ammonium salts and developing synthetic routes involving these precursors.

Introduction

Ammonium succinate (C₄H₁₂N₂O₄) is a colorless, crystalline solid that is readily soluble in water.[1] Its thermal decomposition is a classical and efficient method for the synthesis of succinimide ((CH₂)₂(CO)₂NH), a precursor for N-halogenated reagents and a structural motif in various pharmacologically active compounds.[2] Understanding the mechanism, intermediates, and energetics of this decomposition is crucial for optimizing reaction conditions, ensuring yield and purity, and for the safe handling of the material at elevated temperatures. The decomposition proceeds via a multi-step pathway involving the sequential loss of ammonia (B1221849) and water, culminating in the formation of the stable five-membered succinimide ring.

Proposed Mechanism of Thermal Decomposition

The thermal decomposition of ammonium succinate to succinimide is a dehydration and deammoniation process that can be conceptualized as occurring in sequential steps. The overall reaction is:

(NH₄)₂C₄H₄O₄ (Ammonium Succinate) → C₄H₅NO₂ (Succinimide) + NH₃ + 2H₂O

The proposed pathway involves the formation of intermediate species, as illustrated in the signaling pathway diagram below. Initially, upon heating, one ammonium group decomposes to release ammonia and form a carboxylate and an ammonium cation. This intermediate, monoammonium succinate, can then lose a molecule of water to form succinamic acid. Subsequent intramolecular cyclization of succinamic acid through the elimination of a second molecule of water yields the final product, succinimide. An alternative pathway could involve the formation of a diamide (B1670390) intermediate, which then cyclizes.

Caption: Proposed reaction pathway for the thermal decomposition of ammonium succinate.

Quantitative Data

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Atmosphere | Final Residue |

| Succinic Acid | Evaporation | >200 | ~100 | N₂ / CO₂ | - |

| Sodium Succinate | Decomposition | 450-600 | - | N₂ / CO₂ | Sodium Carbonate |

| Manganese(II) Succinate | Dehydration | 100-180 | 17.70 | N₂ | - |

| Decomposition 1 | 320-410 | 13.08 | N₂ | Mn / MnO mixture | |

| Decomposition 2 | 410-510 | 19.45 | N₂ | ||

| Decomposition 3 | 510-1150 | 17.50 | N₂ | ||

| Zinc(II) Succinate | Decomposition 1 | 430-535 | 40.10 | N₂ | Zn / ZnO mixture |

| Decomposition 2 | 535->1080 | 51.95 | N₂ |

Table compiled from data presented in reference[5]. Note: This data is for related compounds and is intended to provide context for the thermal behavior of succinates.

Experimental Protocols

To fully characterize the thermal decomposition of ammonium succinate, a combination of thermoanalytical and spectroscopic techniques is required. The following protocols describe the methodologies for these key experiments.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the temperature-dependent mass loss of ammonium succinate and identify the evolved gaseous species during decomposition.

Methodology:

-

Sample Preparation: A small quantity (5-10 mg) of finely ground ammonium succinate is accurately weighed and placed into an alumina (B75360) or platinum TGA crucible.

-

Instrumentation: A simultaneous thermogravimetric analyzer coupled to a quadrupole mass spectrometer (TGA-MS) is used.

-

TGA Parameters:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature of 400°C at a constant heating rate of 10°C/min.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

-

MS Parameters:

-

Interface: The TGA outlet is connected to the MS inlet via a heated transfer line (typically maintained at 200-250°C) to prevent condensation of evolved gases.

-

Ionization: Electron ionization (EI) at 70 eV is used.

-

Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of 10-100 amu to detect expected decomposition products like water (m/z 18) and ammonia (m/z 17).

-

-

Data Analysis: The TGA data (mass loss vs. temperature) is plotted. The derivative of the TGA curve (DTG curve) is used to identify the temperatures of maximum decomposition rates. The MS data is analyzed to correlate the evolution of specific gases with the mass loss events observed in the TGA.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of ammonium succinate, identifying endothermic and exothermic events.

Methodology:

-

Sample Preparation: A small amount (2-5 mg) of ammonium succinate is weighed into an aluminum DSC pan. The pan is hermetically sealed.

-

Instrumentation: A heat-flux DSC instrument is used. An empty, sealed aluminum pan is used as a reference.

-

DSC Parameters:

-

Temperature Program: The sample and reference are heated from ambient temperature to 400°C at a heating rate of 10°C/min.

-

Atmosphere: A purge of inert gas (nitrogen, 50 mL/min) is maintained over the sample.

-

-

Data Analysis: The heat flow (mW) is plotted against temperature (°C). Endothermic peaks (e.g., melting, decomposition) and exothermic peaks (e.g., crystallization, some decomposition processes) are identified, and the enthalpy change (ΔH) for each transition is calculated by integrating the peak area.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the starting material (ammonium succinate), the final solid residue (succinimide), and the evolved gases.

Methodology:

-

Solid-State Analysis (ATR-FTIR):

-

A small amount of the initial ammonium succinate and the solid residue after heating are placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Evolved Gas Analysis (TGA-FTIR):

-

The outlet of the TGA instrument is connected to a gas cell within an FTIR spectrometer via a heated transfer line.

-

As the sample is heated in the TGA, FTIR spectra of the evolved gas are continuously recorded.

-

This allows for the identification of gaseous products (e.g., ammonia, water vapor, CO₂) as a function of temperature.

-

Caption: A typical experimental workflow for the comprehensive analysis of thermal decomposition.

Conclusion

The thermal decomposition of ammonium succinate is a well-established synthetic route to succinimide, proceeding through the loss of ammonia and water at elevated temperatures. While specific quantitative thermoanalytical data for this compound is sparse in the literature, a robust understanding of the decomposition can be achieved through the application of standard analytical techniques including TGA-MS, DSC, and FTIR. The proposed mechanism, involving intermediate amide formation followed by cyclization, provides a logical framework for interpreting experimental results. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals working with ammonium succinate and related materials, enabling further investigation into its thermal properties and optimization of its synthetic applications.

References

Navigating the Solubility Landscape of Succinamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of succinamide in organic solvents, a critical parameter for its application in research and pharmaceutical development. A comprehensive review of publicly available data reveals a significant scarcity of quantitative solubility studies for this compound. Much of the available literature focuses on the structurally related compound, succinimide (B58015), leading to frequent confusion. This guide clarifies the distinction, provides a qualitative overview of expected solubility based on chemical principles, and presents a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This information is intended to empower researchers to generate the specific, high-quality solubility data required for their work.

Introduction: this compound vs. Succinimide

It is crucial to distinguish between this compound and succinimide, as these two compounds are often conflated in chemical literature and databases.

-

This compound (Butanediamide, CAS 110-14-5) is the diamide (B1670390) of succinic acid, featuring two primary amide groups. Its structure allows for extensive hydrogen bonding, both as a donor and acceptor.

-

Succinimide (Pyrrolidine-2,5-dione, CAS 123-56-8) is a cyclic imide of succinic acid. While it can act as a hydrogen bond acceptor, its hydrogen-bonding capability differs from that of this compound.

The significant structural differences, particularly in the number of amide functional groups, lead to vastly different physical properties, including solubility. The extensive quantitative solubility data available is predominantly for succinimide[1][2][3][4]. Currently, there is a notable lack of published quantitative solubility data for this compound in a wide range of organic solvents.

Qualitative Solubility Profile of this compound

In the absence of specific experimental data, a qualitative assessment of this compound's solubility can be inferred from its molecular structure. The presence of two amide groups makes this compound a highly polar molecule with a strong capacity for hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | Capable of hydrogen bonding with the amide groups of this compound. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | High polarity and ability to accept hydrogen bonds suggest good solvation of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Very Sparingly Soluble | Lower polarity and limited hydrogen bonding capability are unlikely to overcome the strong intermolecular forces in solid this compound. |

| Ketones | Acetone | Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely limited. |

| Esters | Ethyl Acetate (B1210297) | Insoluble to Very Sparingly Soluble | Lower polarity and inability to donate hydrogen bonds make it a poor solvent for this compound. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Insoluble | Low polarity and inability to effectively solvate the highly polar amide groups. |

| Non-polar | Hexane, Toluene | Insoluble | "Like dissolves like" principle suggests that non-polar solvents will not dissolve the highly polar this compound. |

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers will need to perform their own solubility measurements. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid[5][6][7].

Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining this compound is determined.

Materials and Equipment

-

Succinimide (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials or flasks with secure caps

-

Volumetric pipettes and flasks

-

Syringe filters (chemically compatible with the solvent)

-

Oven or vacuum oven

Experimental Workflow

The general workflow for determining the solubility of this compound using the gravimetric method is illustrated below.

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Procedure

-

Preparation of the Mixture : Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration : Securely cap the vial and place it in a thermostatic water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation : Once equilibrium is achieved, allow the vial to stand undisturbed in the water bath for several hours to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter that is pre-heated to the experimental temperature to prevent premature crystallization.

-

Weighing the Solution : Dispense a known volume of the filtered, saturated solution into a pre-weighed, dry container. Record the total mass of the container and the solution.

-

Solvent Evaporation : Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is preferred for high-boiling point solvents.

-

Weighing the Solute : Once all the solvent has evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation : The solubility can be expressed in various units, such as g/100 mL or mol/L, by using the recorded masses and the density of the solvent at the experimental temperature.

Alternative Method: Spectroscopic Determination

For labs equipped with a UV-Vis spectrophotometer, a spectroscopic method can be a high-throughput alternative for determining solubility, provided that this compound has a chromophore and the solvent is transparent in the analytical wavelength range[8][9][10].

Workflow for Spectroscopic Solubility Determination

Caption: Spectroscopic Solubility Determination Workflow.

This method involves creating a calibration curve of absorbance versus known concentrations of this compound in the solvent. A saturated solution is then prepared, filtered, diluted, and its absorbance is measured. The concentration is then determined from the calibration curve.

Conclusion

While quantitative solubility data for this compound in organic solvents is conspicuously absent from the scientific literature, this guide provides researchers with the necessary framework to address this knowledge gap. By understanding the qualitative solubility profile based on this compound's chemical structure and by employing the detailed experimental protocols provided, drug development professionals and scientists can generate the precise data needed for formulation, purification, and other critical applications. The common confusion with succinimide underscores the importance of careful compound identification in all experimental work.

References

- 1. Succinimide | 123-56-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. ThermoML:Thermochim. Acta 2012, 538, 79-85 [trc.nist.gov]

- 4. Solubilities of succinimide in different pure solvents and binary methanol+ethyl acetate solvent mixtures | Semantic Scholar [semanticscholar.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. msesupplies.com [msesupplies.com]

- 8. scirp.org [scirp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of Succinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinamide (butanediamide), the diamide (B1670390) derivative of succinic acid, is a fundamental chemical structure with relevance in various fields, including organic synthesis and as a building block in medicinal chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and characterization in complex matrices. This guide provides a comprehensive overview of the spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for its characterization are also presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its constituent atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, reflecting the molecule's symmetry.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ) in D₂O (ppm) | Multiplicity |

| -CH₂-CH₂- | ~2.77 | Singlet |

Note: The chemical shift of the amide protons (-NH₂) is often not observed in D₂O due to proton exchange with the solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in D₂O (ppm) |

| -C H₂-C H₂- | ~35.0 - 35.3 |

| -C (=O)NH₂ | ~182.8 - 183.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its amide functional groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3400-3200 | Amide N-H stretching vibrations |

| C=O Stretch | ~1680-1630 | Amide I band (C=O stretching) |

| N-H Bend | ~1650-1580 | Amide II band (N-H bending) |

| C-N Stretch | ~1400-1200 | Amide III band (C-N stretching) |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Description |

| [M+H]⁺ | 117.0659 | Protonated molecule |

| [M]⁺˙ | 116.0586 | Molecular ion |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

4.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

IR Spectroscopy

4.2.1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

4.2.2. Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

4.3.1. Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

4.3.2. Data Acquisition:

-

Infuse the sample solution into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography system.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a suitable m/z range.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Physical and Pharmacological Properties of Succinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, experimental characterization, and pharmacological significance of succinamide derivatives. Succinimide, a cyclic imide with a pyrrolidine-2,5-dione core structure, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives are noted for a wide range of biological activities, including anticonvulsant, anti-inflammatory, antioxidant, and neuroprotective effects, making them a subject of intense research in drug development.[3]

Core Physical Properties

The physical properties of this compound derivatives, such as melting point, solubility, and pKa, are critical determinants of their behavior in biological systems, influencing everything from formulation to pharmacokinetic profiles. While comprehensive data across a wide range of derivatives is dispersed, this section compiles available data for the parent compound and select examples.

Data Presentation: Physical Properties of Succinimide and Select Derivatives

| Compound/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility | pKa |

| Succinimide (Parent) | C₄H₅NO₂ | 99.09 | White crystalline powder | 125 - 127[2] | 330 g/L in water[4] | 9.5 - 9.6[2][5] |

| This compound | C₄H₈N₂O₂ | 116.12 | White to off-white powder | 260 - 265 (decomposes) | Slightly soluble in water | Not Available |

| MSJ1 | C₁₆H₁₇NO₃ | 271.31 | White solid | Not reported | Not reported | Not reported |

| MSJ2 | C₁₇H₁₉NO₃ | 285.34 | Off-white solid | Not reported | Not reported | Not reported |

| MSJ8 | C₁₄H₁₃NO₃ | 243.26 | Yellowish solid | Not reported | Not reported | Not reported |

| MSJ9 | C₁₃H₁₃NO₃ | 231.25 | Yellowish solid | Not reported | Not reported | Not reported |

Note: Data for MSJ series derivatives are qualitative descriptions from synthesis reports.[1] Quantitative physical data for these specific compounds were not detailed in the cited literature.

Synthesis and Characterization Workflows

The synthesis of this compound derivatives is often achieved through robust and versatile chemical reactions, followed by rigorous characterization to confirm structure and purity.

A common synthetic route is the Michael addition of ketones to N-substituted aryl-maleimides, catalyzed by an organocatalyst like L-isoleucine in the presence of a base.[1] Other methods include the reaction of anhydrides with amines and chemoselective reduction of maleimides.[6][7] The general workflow from synthesis to characterization is outlined below.

Caption: General workflow for the synthesis and structural characterization of this compound derivatives.

Experimental Protocols: Key Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the structural elucidation of organic molecules.[8]

-

Objective: To determine the carbon-hydrogen framework of the synthesized derivatives.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[9] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 0.3-5 mM.[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity and assign protons to their attached carbons.[8]

-

Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS). Coupling constants (J) in ¹H spectra provide information about neighboring protons.

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the synthesized compound and aid in structural confirmation.

-

Methodology: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., LC-MS). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.[10]

-

Data Analysis: The resulting mass spectrum shows a molecular ion peak (M⁺, [M+H]⁺, etc.) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Pharmacological Evaluation and Signaling Pathways

The therapeutic potential of this compound derivatives is evaluated through a series of in vitro and in silico studies. Their physical properties directly impact their ability to interact with biological targets.

Caption: A typical screening workflow to identify lead this compound derivatives for drug development.

Experimental Protocols: Key Biological Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Objective: To measure the antioxidant potential of the derivatives.[11]

-

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[12] The decrease in absorbance is proportional to the antioxidant activity.

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.[13]

-

Prepare various concentrations of the test compounds in a suitable solvent.

-

In a 96-well plate or cuvettes, mix a volume of the test compound solution with the DPPH working solution.[13][14]

-

Include a positive control (e.g., ascorbic acid) and a blank (solvent + DPPH).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[14]

-

Measure the absorbance at ~517 nm using a spectrophotometer.[11]

-

Calculate the percentage of scavenging activity. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined to quantify potency.[1]

-

Cholinesterase Inhibition Assay (Ellman's Method):

-

Objective: To assess the potential of derivatives to treat neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).[15]

-

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine). The product, thiocholine, reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, which is measured spectrophotometrically at ~412 nm.[16]

-

Protocol:

-

In a 96-well plate, add buffer (e.g., phosphate (B84403) buffer), the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[17]

-

Add the substrate (acetylthiocholine iodide) and DTNB to initiate the reaction.[17]

-

Measure the absorbance at 412 nm kinetically over several minutes.

-

The rate of reaction is determined from the slope of absorbance vs. time. The percent inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

-

Signaling Pathways and Multi-Target Potential

This compound derivatives often act as multi-target-directed ligands, a promising strategy for complex multifactorial diseases like Alzheimer's.[1][18][19] They can simultaneously modulate different pathological pathways, such as cholinesterase activity, oxidative stress, and neuroinflammation.[1]

Neuroinflammation is a key process in many neurodegenerative diseases and is often mediated by the NF-κB (nuclear factor kappa B) signaling pathway.[20][21] Pro-inflammatory stimuli like TNF-α can trigger a cascade that leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of inflammatory genes.[20][22] Some this compound derivatives have shown potential to ameliorate neuroinflammation, suggesting they may interfere with this pathway.

Caption: Multi-target inhibition by this compound derivatives in the context of Alzheimer's disease.

Conclusion

This compound derivatives represent a pharmacologically significant class of compounds with demonstrated therapeutic potential. Their efficacy is intrinsically linked to their physical properties, which govern their synthesis, formulation, and biological activity. This guide has provided an overview of these properties, detailed key experimental protocols for their characterization and evaluation, and highlighted their promise as multi-target agents in drug discovery. Further research focused on establishing clear structure-property and structure-activity relationships will be crucial for the rational design of next-generation this compound-based therapeutics.

References

- 1. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Succinimide - Wikipedia [en.wikipedia.org]

- 3. kuey.net [kuey.net]

- 4. Succinimide for synthesis 123-56-8 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Succinimide synthesis [organic-chemistry.org]

- 7. sid.ir [sid.ir]

- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nmr-bio.com [nmr-bio.com]

- 10. Succinimide | C4H5NO2 | CID 11439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. marinebiology.pt [marinebiology.pt]

- 15. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. attogene.com [attogene.com]

- 17. japsonline.com [japsonline.com]

- 18. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovering Novel Succinamide-Based Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The succinimide (B58015) scaffold, a five-membered pyrrolidine-2,5-dione ring, represents a "privileged structure" in medicinal chemistry. Its unique chemical properties and ability to interact with a wide range of biological targets have made it a cornerstone in the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of emerging succinamide-based compounds, offering a valuable resource for professionals in drug discovery and development.

Synthesis of Novel this compound-Based Compounds

The versatility of the succinimide core allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with distinct pharmacological profiles.[1] Several synthetic strategies have been developed to construct and functionalize the succinimide ring.

General Synthetic Approaches

A common and straightforward method for synthesizing N-substituted succinimides involves the reaction of succinic anhydride (B1165640) with a primary amine or hydrazide, followed by cyclodehydration.[3][4] This can be performed as a one-pot or a two-step process. Another key strategy is the Michael addition of various nucleophiles, such as ketones, to N-substituted maleimides.[5] More advanced techniques, like the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction, have also been employed to create complex succinimide derivatives containing 1,4 and 1,5 dicarbonyl scaffolds.[6]

Caption: General workflow for synthesizing N-substituted succinimides.

Experimental Protocol: One-Pot Synthesis of N-Substituted Succinimides

This protocol is adapted from a general method for the synthesis of N-substituted succinimides via a one-pot approach.[4]

-

Reaction Setup: Add 10 mmol of the desired primary amine (or hydrazide) to a refluxing solution of 10 mmol of succinic anhydride in 50 mL of chloroform.

-

Initial Reflux: Reflux the resulting mixture for 6 hours.

-

Dehydration: Add a polyphosphate ester (PPE) as a dehydrating agent (the amount may vary, e.g., 1-5 g, and needs to be optimized for the specific substrate).

-

Final Reflux: Continue to reflux the reaction mixture for an additional 6 hours.

-

Work-up: After completion, the reaction mixture is cooled. The product can then be isolated and purified using standard techniques such as filtration, concentration under reduced pressure, and recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and FTIR, as well as elemental analysis.[1][7]

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for treating a variety of complex diseases.[2]

Anti-Diabetic Agents

Recent studies have highlighted the potential of succinimide derivatives as multi-target anti-diabetic agents.[7] These compounds have been shown to inhibit key enzymes involved in glucose metabolism.

Table 1: In Vitro Anti-Diabetic Activity of a Novel Succinimide Derivative (Compound 3) [7]

| Target Enzyme | IC₅₀ Value (µM) |

| α-Amylase | 1.10 ± 0.11 |

| α-Glucosidase | 1.01 ± 0.02 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 1.05 ± 0.04 |

| Dipeptidyl Peptidase-4 (DPP-4) | 0.07 ± 0.01 |

Data from an in vitro study evaluating a succinimide derivative synthesized from 4-hydroxy 3-methoxyphenylacetone (B143000) and N-benzylmaleimide.[7]

Anticancer Activity

The succinimide scaffold is a key component in many compounds with potent anticancer properties.[8][9] Derivatives have been shown to induce apoptosis and activate stress-signaling pathways in various cancer cell lines.